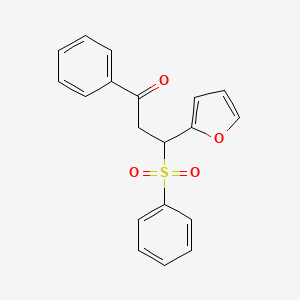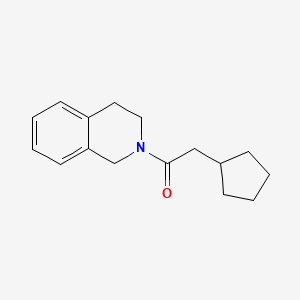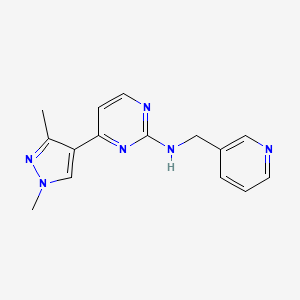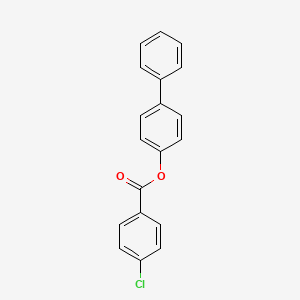![molecular formula C22H28N2O B4998803 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide, commonly known as DPAT, is a synthetic compound that belongs to the class of benzazepines. DPAT is a potent and selective agonist for the dopamine D2 and D3 receptors, which are important targets for the treatment of various neurological and psychiatric disorders. In
作用機序
DPAT acts as a potent and selective agonist for the dopamine D2 and D3 receptors. Activation of these receptors leads to the activation of intracellular signaling pathways that regulate various physiological processes. DPAT has been shown to increase the release of dopamine in the striatum, which is a key area of the brain involved in reward and addiction. DPAT also modulates the activity of other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
DPAT has been shown to have a wide range of biochemical and physiological effects. In animal studies, DPAT has been shown to increase locomotor activity, induce stereotypy, and enhance the reinforcing effects of drugs of abuse. DPAT has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. DPAT has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
DPAT is a highly selective agonist for the dopamine D2 and D3 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. DPAT has been extensively used in in vitro and in vivo studies to investigate the mechanisms underlying reward, addiction, motor function, and psychiatric disorders. However, the use of DPAT in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the use of DPAT in scientific research. One area of interest is the role of dopamine receptors in the development of addiction and the potential therapeutic use of DPAT in the treatment of addiction. Another area of interest is the role of dopamine receptors in the regulation of mood and the potential use of DPAT in the treatment of depression and anxiety disorders. Additionally, there is growing interest in the use of DPAT as a pharmacological tool to study the role of dopamine receptors in the development and progression of neurodegenerative diseases such as Parkinson's disease.
合成法
The synthesis of DPAT involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 2-bromo-n-propylpentanamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain DPAT in high purity.
科学的研究の応用
DPAT has been extensively used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. DPAT is commonly used as a pharmacological tool to selectively activate dopamine D2 and D3 receptors in vitro and in vivo. DPAT has been used to investigate the role of dopamine receptors in reward, addiction, motor function, and psychiatric disorders such as schizophrenia and depression.
特性
IUPAC Name |
N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-7-18(8-4-2)22(25)23-19-14-13-17-12-11-16-9-5-6-10-20(16)24-21(17)15-19/h5-6,9-10,13-15,18,24H,3-4,7-8,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXAFSNZMPMADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4998738.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)

![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
![N-{2-[(2,5-dimethyl-3-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4998783.png)



![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)